Fluprostenol serinol amide
Description
Structure
2D Structure
Properties
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]-N-(1,3-dihydroxypropan-2-yl)hept-5-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36F3NO7/c27-26(28,29)17-6-5-7-20(12-17)37-16-19(33)10-11-22-21(23(34)13-24(22)35)8-3-1-2-4-9-25(36)30-18(14-31)15-32/h1,3,5-7,10-12,18-19,21-24,31-35H,2,4,8-9,13-16H2,(H,30,36)/b3-1-,11-10+/t19-,21-,22-,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCZFZVTIVYUMI-CTZICMAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)NC(CO)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)C/C=C\CCCC(=O)NC(CO)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36F3NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347571 | |
| Record name | Fluprostenol serinol amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
531.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1176658-85-7 | |
| Record name | Fluprostenol serinol amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Conceptual Framework: Fluprostenol Serinol Amide Within the Eicosanoid and Endocannabinoid Milieu
The significance of Fluprostenol (B1673476) serinol amide is best understood by examining its relationship with two crucial signaling systems: the eicosanoid and endocannabinoid systems. The endocannabinoid system involves endogenous lipid-based neurotransmitters that bind to cannabinoid receptors. A primary example is 2-arachidonyl glycerol (B35011) (2-AG), an important endogenous monoglyceride that is considered a natural ligand for the cannabinoid receptor 1 (CB1). biomol.combertin-bioreagent.com
The pathways of these two systems intersect. The endocannabinoid 2-AG can be metabolized by the cyclooxygenase-2 (COX-2) enzyme and specific prostaglandin (B15479496) H2 (PGH2) isomerases. biomol.combertin-bioreagent.comcaymanchem.com This metabolic process leads to the formation of prostaglandin 2-glyceryl esters, such as PGF2α 2-glyceryl ester. biomol.comcaymanchem.com These resulting molecules are hybrid structures, containing features of both prostaglandins (B1171923) (eicosanoids) and endocannabinoids. Fluprostenol serinol amide was specifically designed as a stable analog of PGF2α 2-glyceryl ester. chemicalbook.combiomol.comcaymanchem.com This positions it as a unique tool for studying the biological implications of the enzymatic crossover between the endocannabinoid and eicosanoid pathways. mdpi.com
The Rationale for Investigating Fluprostenol Serinol Amide: Addressing Research Gaps and Advancing Prostanoid Chemistry
The primary motivation for the synthesis and investigation of Fluprostenol (B1673476) serinol amide is to overcome a significant challenge in lipid research: the inherent instability of naturally occurring prostaglandin (B15479496) glyceryl esters. vulcanchem.comcaymanchem.com These endogenous molecules are difficult to study because they degrade quickly. Fluprostenol serinol amide was developed to have much greater stability than its natural analog, PGF2α 2-glyceryl ester. chemicalbook.combiomol.combertin-bioreagent.comcaymanchem.com
This enhanced stability provides researchers with a more reliable tool compound for exploring the biological effects of prostaglandin glyceryl esters. vulcanchem.com By using a stable mimic, scientists can more accurately investigate the pathways and physiological roles of these hybrid lipid mediators without the confounding factor of rapid degradation. vulcanchem.com This advancement in prostanoid chemistry allows for a more focused inquiry into a class of molecules that are otherwise challenging to study. vulcanchem.com
Current State of Academic Inquiry Pertaining to Fluprostenol Serinol Amide
Methodologies for Amide Bond Formation in Prostanoid Analogs
The creation of the amide linkage is a cornerstone of synthetic organic chemistry, particularly in the pharmaceutical industry where it is the most frequently constructed functional group. unc.eduhepatochem.com The synthesis of prostanoid amides, such as this compound, relies on various methods to form this robust bond.
Classical Organic Synthetic Approaches for this compound Derivatization
Traditional methods for amide synthesis are well-established and widely used in the derivatization of complex molecules like prostanoids. numberanalytics.commdpi.com These approaches typically involve the reaction of a carboxylic acid with an amine. hepatochem.com
Condensation Reactions: This is a direct method involving the reaction between a carboxylic acid and an amine. To facilitate the formation of the amide bond, a coupling reagent is usually required. numberanalytics.com Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC). luxembourg-bio.comhepatochem.com The process involves the activation of the carboxylic acid to create a more reactive intermediate that readily reacts with the amine. hepatochem.com
Amidation via Acid Chlorides: Acid chlorides are highly reactive and readily form amides when treated with amines. numberanalytics.com This method, while efficient, can be limited by the harsh conditions required for the formation of the acid chloride, which may not be suitable for complex substrates. hepatochem.com
Amidation of Esters: Esters can be converted to amides by reacting them with amines. numberanalytics.com This approach is particularly useful when the corresponding carboxylic acid is unstable or not easily accessible. numberanalytics.com
These classical methods, while effective, often generate significant waste and can require harsh reaction conditions, prompting the development of more advanced and sustainable techniques. unc.edu
Emerging Techniques for the Synthesis of Structurally Complex Amides
Recent advancements in synthetic chemistry have introduced innovative techniques for constructing amide bonds, offering milder conditions, higher efficiency, and greater sustainability. numberanalytics.com
Catalytic Amidation: Transition metal catalysts, including those based on palladium, copper, and nickel, have been employed to facilitate amide bond formation under milder conditions. numberanalytics.com For instance, a cobalt-catalyzed approach has been developed for the atom-economical synthesis of amides from alkenes and amines, promoted by light under mild conditions. unc.edu
Flow Chemistry: Continuous flow technologies are being applied to amide synthesis to enhance scalability and efficiency. numberanalytics.comchemrxiv.orgresearchgate.net These systems allow for precise control over reaction parameters, leading to improved yields and purity. numberanalytics.com
Three-Component Reactions: A novel three-component reaction utilizing isocyanides, alkyl halides, and water has been developed for the rapid formation of amides. catrin.com This method is versatile and can be applied to a wide range of substrates, including complex heterocyclic structures. catrin.com
Visible-Light-Mediated Synthesis: Photoredox catalysis using visible light offers a sustainable platform for amide synthesis. mdpi.com This strategy allows for the preparation of a wide variety of amides from different starting materials under mild irradiation conditions. mdpi.com
Stereochemical Considerations and Enantioselective Synthesis of this compound
The biological activity of prostaglandins (B1171923) and their analogs is highly dependent on their stereochemistry. Therefore, controlling the stereochemical configuration during synthesis is of paramount importance. researchgate.net The synthesis of fluprostenol, the precursor to this compound, involves several key stereocenters that must be precisely controlled. nih.gov
A unified chemoenzymatic strategy for the synthesis of fluprostenol and other prostaglandins utilizes a Baeyer-Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation to establish a key lactone intermediate with high enantiomeric excess (99% ee). researchgate.net This enzymatic step is crucial for setting the critical stereochemistry at specific carbon atoms. researchgate.net Subsequently, a ketoreductase (KRED)-catalyzed diastereoselective reduction of an enone intermediate is employed to set another critical stereochemical configuration. researchgate.net
The use of protecting groups, such as the tert-butyldimethylsilyl (TBDMS) group, can facilitate the purification of stereoisomers by allowing for the isolation of crystalline intermediates, thereby avoiding the need for chromatography. google.com
Development of Sustainable and Scalable Synthetic Pathways for this compound
The pharmaceutical industry is increasingly focused on developing sustainable and scalable manufacturing processes. chemrxiv.orgresearchgate.net This includes minimizing waste, using renewable resources, and reducing the use of hazardous substances. numberanalytics.com
Recent research has focused on conducting amide bond formation in water, a green solvent, using continuous slurry-flow technology. chemrxiv.orgresearchgate.net This approach has been successfully applied to the synthesis of a key intermediate for efaproxiral (B1662174) and has the potential to be adapted for other complex amides. chemrxiv.org The use of cost-effective and non-toxic cellulose-derived surfactants can facilitate these reactions in water. chemrxiv.orgresearchgate.net
Bio-catalytic and Chemo-enzymatic Routes for Amide Synthesis Relevant to this compound
Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical methods for amide synthesis. numberanalytics.com Enzymes such as lipases and amidases can catalyze the formation of amide bonds under mild conditions with high chemo-, regio-, and stereoselectivity. numberanalytics.comnih.gov
Lipases, in particular, are versatile biocatalysts that can accept a wide range of complex molecules as substrates and have been used in the synthesis of prostanoids. taltech.ee They can be employed for the kinetic resolution of racemates and the asymmetrization of prochiral compounds. taltech.eenih.gov
A unified chemoenzymatic approach has been successfully applied to the total synthesis of several prostaglandins, including fluprostenol. researchgate.netnih.govrsc.org This strategy combines the advantages of both chemical and enzymatic transformations. Key steps include a Baeyer-Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction. researchgate.netnih.gov This approach not only provides an efficient and stereoselective route to these complex molecules but also highlights the significant potential of biocatalysis in organic synthesis. researchgate.netnih.gov The combination of biocatalysis with flow chemistry further enhances the efficiency and scalability of these synthetic routes. researchgate.netmdpi.com
Interactive Data Tables
Table 1: Key Enzymes in Prostaglandin (B15479496) Synthesis
| Enzyme | Role in Synthesis | Reference |
|---|---|---|
| Baeyer-Villiger Monooxygenase (BVMO) | Stereoselective oxidation of a bicyclic ketone to form a lactone intermediate with high enantiomeric excess. | researchgate.net |
| Ketoreductase (KRED) | Diastereoselective reduction of enones to establish critical stereochemical configurations. | researchgate.netrsc.org |
| Lipase | Kinetic resolution of racemates and asymmetrization of prochiral and meso compounds. | taltech.eenih.gov |
Table 2: Comparison of Amide Synthesis Methods
| Method | Advantages | Disadvantages | References |
|---|---|---|---|
| Classical Methods | |||
| Condensation Reactions | Well-established, versatile. | Often requires stoichiometric coupling reagents, can generate waste. | hepatochem.comnumberanalytics.com |
| Amidation via Acid Chlorides | High reactivity, efficient. | Harsh formation conditions, limited substrate scope. | hepatochem.comnumberanalytics.com |
| Amidation of Esters | Useful for unstable carboxylic acids. | Can be slower than other methods. | numberanalytics.com |
| Emerging Techniques | |||
| Catalytic Amidation | Milder conditions, higher efficiency, atom-economical. | Catalyst cost and removal can be a concern. | unc.edunumberanalytics.com |
| Flow Chemistry | Scalable, precise control, improved safety. | Initial setup cost can be high. | numberanalytics.comchemrxiv.orgresearchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity of atoms and the stereochemistry of the molecule can be established.
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom. The carbonyl carbon of the amide, the carbons of the aromatic ring, the olefinic carbons, and the carbons bonded to hydroxyl and oxygen atoms would all resonate at characteristic frequencies, providing a complete carbon map of the molecule. The presence of the trifluoromethyl group would be confirmed by the characteristic splitting pattern in the ¹³C spectrum due to C-F coupling.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Note: These are predicted values based on the analysis of similar prostaglandin analogs and functional groups. Actual experimental values may vary.)
| Position/Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| Amide Carbonyl (C-1) | - | ~174 | Characteristic amide carbonyl signal. |
| Olefinic Protons (C-5, C-6) | ~5.4-5.6 | ~129-131 | Confirms Z (cis) configuration of the double bond. |
| Olefinic Protons (C-13, C-14) | ~5.6-5.8 | ~134-136 | Confirms E (trans) configuration of the double bond. |
| Aromatic Protons | ~7.0-7.5 | ~115-160 | Signals from the m-trifluoromethylphenoxy group. |
| CF₃ Carbon | - | ~123 (quartet) | Signal split due to coupling with fluorine atoms. |
| CH-OH Protons (C-9, C-11, C-15) | ~3.9-4.2 | ~70-78 | Positions of the hydroxyl groups on the cyclopentane (B165970) ring and side chain. |
| Serinol Amide Protons | ~3.5-3.8 (CH, CH₂) and ~7.5 (NH) | ~55 (CH), ~63 (CH₂) | Signals confirming the presence and structure of the serinol amide moiety. |
Mass Spectrometry (MS) Applications in this compound Identification and Quantification
Mass spectrometry is a highly sensitive technique used for confirming the molecular weight, determining the elemental composition, and quantifying this compound in various samples. metwarebio.com
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
HR-ESI-MS is critical for the initial identification and structural confirmation of this compound. This technique provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental formula (C₂₆H₃₆F₃NO₇). ebi.ac.uk The monoisotopic mass of this compound is 531.24439 Da. ebi.ac.uk HR-ESI-MS analysis would confirm this value with high precision (typically within 5 ppm), which serves as strong evidence for the compound's identity.
Furthermore, tandem mass spectrometry (MS/MS) experiments coupled with HR-MS can be used to study the fragmentation pattern of the molecule. creative-proteomics.com By inducing fragmentation of the parent ion, a series of product ions are generated that correspond to specific structural components. metwarebio.com Expected fragmentations for this compound would include losses of water molecules from the hydroxyl groups, cleavage of the amide bond, and fragmentation along the aliphatic side chains. This fragmentation fingerprint provides an additional layer of structural confirmation. mdpi.com
Table 2: Predicted HR-ESI-MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Predicted Neutral Loss | Structural Origin |
|---|---|---|---|
| [M+H]⁺ = 532.2516 | 514.2410 | H₂O | Loss of one water molecule from a hydroxyl group. |
| 496.2305 | 2 x H₂O | Loss of two water molecules. | |
| 478.2199 | 3 x H₂O | Loss of three water molecules. | |
| 428.2254 | C₃H₇NO₂ | Cleavage of the amide bond with loss of the serinol moiety. | |
| [M-H]⁻ = 530.2372 | 512.2266 | H₂O | Loss of one water molecule. |
| 367.1422 | C₈H₅F₃O | Cleavage of the ether bond, losing the trifluoromethylphenoxy group. |
Targeted Mass Spectrometry for Metabolite Profiling
Targeted mass spectrometry, typically using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system, is the gold standard for quantifying low levels of specific compounds in complex biological matrices. creative-proteomics.commdpi.com A quantitative assay for this compound would be developed using the Multiple Reaction Monitoring (MRM) mode. mdpi.com
This involves selecting the precursor ion (the molecular ion of this compound) in the first quadrupole, fragmenting it in the collision cell, and then selectively monitoring for one or more specific, high-intensity product ions in the third quadrupole. thermofisher.com This highly specific detection method minimizes interference from other components in the sample, leading to high sensitivity and accuracy. thermofisher.com The development of such a method would require the use of a stable isotope-labeled internal standard (e.g., Fluprostenol-d4 serinol amide) to correct for variations in sample extraction and instrument response, ensuring precise and reliable quantification. researchgate.net
Chromatographic Separation Techniques for Purity Assessment and Analog Profiling
Chromatographic methods are essential for separating this compound from impurities, degradation products, and structurally related analogs.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound and for quantifying it in pharmaceutical formulations. sigmaaldrich.comresearchgate.net A typical method would utilize reversed-phase chromatography.
Method development would involve optimizing several parameters to achieve a sharp, symmetrical peak for the main compound and good resolution from any potential impurities. mdpi.com The UV absorbance maxima at 222 and 277 nm provide suitable wavelengths for detection. caymanchem.com The method would be fully validated according to established guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ). mdpi.com
Table 3: Typical HPLC Method Parameters for Purity Assessment of this compound
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient elution with Acetonitrile and Water (containing 0.1% formic or acetic acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-40 °C |
| Detection | UV at 222 nm or 277 nm |
| Injection Volume | 10-20 µL |
Gas Chromatography (GC) Method Development and Validation
Gas Chromatography (GC), usually coupled with a mass spectrometer (GC-MS), can also be used for the analysis of this compound, though it is less common than HPLC for such large, polar molecules. nih.gov Due to the low volatility and thermal instability of prostaglandins and their analogs, a crucial derivatization step is required prior to GC analysis. mdpi.com
For this compound, the multiple hydroxyl groups would be converted to more volatile and stable trimethylsilyl (B98337) (TMS) ethers using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). mdpi.com The developed GC-MS method would then separate the derivatized compound from other volatile components. The mass spectrometer provides highly specific detection, and the resulting mass spectrum of the derivatized compound can be used for identification and quantification. nih.govresearchgate.net Method validation would ensure the reliability and reproducibility of both the derivatization and the GC-MS analysis. google.com
Table 4: Summary of a GC-MS Method for this compound Analysis
| Step | Description |
|---|---|
| Sample Preparation | Derivatization of hydroxyl groups to form TMS ethers using an agent like BSTFA. |
| GC Column | Capillary column with a low-polarity stationary phase (e.g., 5% phenyl polysiloxane). |
| Carrier Gas | Helium, at a constant flow rate. |
| Temperature Program | An optimized temperature gradient to ensure separation (e.g., initial temp 150°C, ramp to 300°C). |
| Detection | Mass Spectrometry (MS) in either full scan mode for identification or Selected Ion Monitoring (SIM) for quantification. |
Pharmacological and Biochemical Characterization of Fluprostenol Serinol Amide in Vitro
Investigation of Receptor Ligand Binding and Functional Potency
The interaction of Fluprostenol (B1673476) serinol amide with G protein-coupled receptors (GPCRs), including prostanoid and cannabinoid receptors, has been a subject of scientific investigation.
G Protein-Coupled Receptor (GPCR) Interaction Profiles (e.g., GPR55)
Fluprostenol serinol amide has been identified as an agonist for the orphan G protein-coupled receptor GPR55.
GTPγS binding assays are utilized to measure the activation of G proteins by GPCRs upon agonist binding. In such an assay, this compound was demonstrated to be an agonist of GPR55, with a reported half-maximal effective concentration (EC50) of 2.5 µM. targetmol.cn This indicates the concentration at which the compound induces a response halfway between the baseline and maximum response in terms of G protein activation.
Table 1: GPR55 Agonist Activity of this compound
| Assay | Parameter | Value |
|---|
Prostanoid Receptor Subtype Agonism and Antagonism Studies (e.g., FP, PTGER2, EP Receptors)
As a stable analog of a PGF2α derivative, the interaction of this compound with prostanoid receptors, such as the FP, PTGER2 (EP2), and other EP receptors, is of significant interest. However, specific binding affinity (Ki) or functional potency (EC50) values for this compound at these individual prostanoid receptor subtypes are not extensively documented in publicly available scientific literature. Research on the parent compound, fluprostenol, has shown it to be a potent FP receptor agonist.
Table 2: Prostanoid Receptor Interaction Profile of this compound
| Receptor Subtype | Binding Affinity (Ki) | Functional Potency (EC50/IC50) |
|---|---|---|
| FP | Data not available | Data not available |
| PTGER2 (EP2) | Data not available | Data not available |
Cannabinoid Receptor Subtype Ligand Activity Evaluation (e.g., CB1 Receptor)
Table 3: Cannabinoid Receptor Ligand Activity of this compound
| Receptor Subtype | Binding Affinity (Ki) | Functional Potency (EC50/IC50) |
|---|
Cellular Signal Transduction Pathways Elicited by this compound
The activation of GPCRs by ligands like this compound initiates intracellular signaling cascades that are crucial for its biological effects.
Quantification of Intracellular Calcium Mobilization
The mobilization of intracellular calcium is a common downstream effect of the activation of certain GPCRs, particularly those coupled to Gq proteins. Studies on analogous compounds, such as PGF2α serinol amide, have indicated that they can elicit a calcium response in various cell lines. However, specific quantitative data, such as the EC50 for this compound-induced intracellular calcium mobilization, remains to be determined and published in peer-reviewed literature.
Table 4: Intracellular Calcium Mobilization by this compound
| Assay Type | Parameter | Value |
|---|
Enzymatic Activity Modulation and Substrate Profiling
The formation of endogenous prostamides, such as prostamide F2α, occurs when the endocannabinoid anandamide (B1667382) is metabolized by cyclooxygenase-2 (COX-2). nih.govresearchgate.net This indicates that the parent compounds for this class of molecules are substrates for COX-2. However, the interaction of the resulting prostamides, like this compound, with COX isozymes is less clear.
It is generally understood that once formed, these prostaglandin (B15479496) amides are not typically substrates for further COX-catalyzed reactions. Research on prostamide F2α and other related compounds has focused on their own distinct biological activities rather than their potential to inhibit or be further metabolized by COX-1 or COX-2. researchgate.net Therefore, it is unlikely that this compound acts as a significant inhibitor of either COX isozyme.
| Compound Class | Interaction with COX-2 | Typical Finding |
| Endocannabinoids (e.g., Anandamide) | Substrate | Metabolized to form prostamides. researchgate.net |
| Prostaglandin Amides (Prostamides) | Interaction | Generally not considered significant substrates or inhibitors. researchgate.net |
Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide. nih.gov Since prostamides are structurally related to anandamide, their interaction with FAAH is of significant interest.
Studies on prostaglandin ethanolamides (prostamides D2, E2, and F2α) have shown that they are very poor inhibitors of FAAH-mediated anandamide hydrolysis. researchgate.net Furthermore, these compounds demonstrated minimal hydrolysis into their corresponding free acid prostaglandins (B1171923) when incubated with tissue homogenates, indicating they are not significant substrates for FAAH or other amidases. researchgate.net Given these findings for closely related prostaglandin ethanolamides, it is reasonable to infer that this compound is also unlikely to be a potent inhibitor or a readily hydrolyzed substrate of FAAH.
| Compound | Interaction with FAAH | Observation | Reference |
| Prostamide D2 | Inhibitory Potential | No meaningful inhibition of AEA hydrolysis. | researchgate.net |
| Prostamide E2 | Inhibitory Potential | No meaningful inhibition of AEA hydrolysis. | researchgate.net |
| Prostamide F2α | Inhibitory Potential | No meaningful inhibition of AEA hydrolysis. | researchgate.net |
Interactions with Cyclooxygenase (COX) Isozymes
Biostability and Degradation Kinetics in Biological Matrices
A key feature of modifying the carboxylic acid group of a prostaglandin to an amide is the enhancement of metabolic stability. Prostamides generally exhibit longer plasma half-lives compared to their corresponding prostaglandin free acids. researchgate.net
Research on prostaglandin ethanolamides has demonstrated their resistance to hydrolysis in various tissue homogenates, including the brain, liver, and lung. researchgate.net In one study, less than 3% of the tested prostamides were converted to their corresponding prostaglandins after a 4-hour incubation period. researchgate.net This inherent stability is a defining characteristic of this class of compounds. Although specific degradation kinetic data for this compound is not available, its chemical structure as a serinol amide suggests that it possesses enhanced biostability compared to native PGF2α.
| Compound Class | Matrix | Stability Finding | Reference |
| Prostaglandin Ethanolamides | Rat Brain Homogenate | <3% hydrolysis after 4 hours. | researchgate.net |
| Prostaglandin Ethanolamides | Rat Liver Homogenate | <3% hydrolysis after 4 hours. | researchgate.net |
| Prostaglandin Ethanolamides | Rat Lung Homogenate | <3% hydrolysis after 4 hours. | researchgate.net |
| Prostaglandin Ethanolamides | Cat Iris/Ciliary Body Homogenate | <3% hydrolysis after 4 hours. | researchgate.net |
Metabolic Pathway Integration and Biological Role Elucidation of Fluprostenol Serinol Amide
Identification of Fluprostenol (B1673476) Serinol Amide within Endogenous Lipid Metabolomes (e.g., Rattus norvegicus Liver)
Fluprostenol serinol amide has been identified as a component of the endogenous lipid metabolome in the liver of Rattus norvegicus (the brown rat). nih.gov This identification was achieved through integrated proteomic and metabolomic analyses, which allow for the simultaneous study of proteins and metabolites within a biological sample, providing a comprehensive snapshot of cellular processes. The presence of this compound, a stable analog of a prostaglandin (B15479496) F2α glycerol (B35011) ester, in the liver metabolome suggests its involvement in the complex network of lipid signaling pathways within this vital organ. caymanchem.combertin-bioreagent.com While its precise biological activities are still under investigation, its detection in hepatic tissue points towards a potential role in liver physiology and pathophysiology. caymanchem.combertin-bioreagent.com
Correlative Analyses of this compound with Key Metabolic Enzymes and Proteins
Recent studies have illuminated the relationships between this compound and several key enzymes involved in lipid metabolism, revealing a pattern of significant correlations that suggest a functional interplay. nih.gov These analyses, conducted on the liver of Rattus norvegicus, have provided insights into how this compound may influence or be influenced by critical metabolic pathways. nih.gov
Investigation of Correlations with Hydroxymethylglutaryl-CoA Lyase (Hmgcl)
A significant negative correlation has been observed between the abundance of this compound and the expression of Hydroxymethylglutaryl-CoA lyase (Hmgcl) in the rat liver (p < 0.05). nih.gov Hmgcl is a crucial mitochondrial enzyme that catalyzes the final step in both ketogenesis (the production of ketone bodies) and the catabolism of the amino acid leucine. nih.gov The inverse relationship with this compound suggests a potential regulatory link, where higher levels of the lipid metabolite are associated with lower levels of this key enzyme. nih.gov
Analysis of Relationships with Acetyl-CoA Acetyltransferase 1B (Acaa1b)
Similar to Hmgcl, a significant negative correlation has been established between this compound and Acetyl-CoA acetyltransferase 1B (Acaa1b) in the rat liver (p < 0.05). nih.gov Acaa1b is involved in the beta-oxidation of fatty acids, a major pathway for energy production. nih.gov The observed negative correlation indicates that as levels of this compound increase, the expression of Acaa1b tends to decrease, hinting at a potential modulatory effect on fatty acid breakdown. nih.gov
Assessment of Positive Correlations with Acyl-CoA Oxidase 3 (Acox3)
In contrast to the negative correlations with Hmgcl and Acaa1b, a significant positive correlation has been found between this compound and Acyl-CoA oxidase 3 (Acox3) (p < 0.05). nih.gov Acox3 is a peroxisomal enzyme involved in the oxidation of branched-chain fatty acids. The positive association suggests that higher levels of this compound are linked to increased expression of Acox3, potentially indicating a coordinated role in specific lipid metabolic processes. nih.gov
Examination of Associations with Phosphatidylserine Synthase 1 (Ptdss1)
A significant positive correlation has also been identified between this compound and Phosphatidylserine synthase 1 (Ptdss1) (p < 0.05). nih.gov Ptdss1 is an enzyme responsible for the synthesis of phosphatidylserine, a key component of cell membranes that is also involved in signaling pathways. mdpi.com The positive correlation suggests a potential link between this compound and the metabolism of glycerophospholipids. nih.govmdpi.com
Influence on and Interplay with Lipid Metabolism Pathways
The correlational data strongly suggest that this compound is integrated into the broader network of lipid metabolism. The combined analysis of differentially expressed proteins and metabolites indicates that this compound, along with the correlated enzymes, participates in several key biochemical pathways. nih.gov These include the biosynthesis of unsaturated fatty acids, linoleic acid metabolism, steroid hormone biosynthesis, and butanoate metabolism. nih.gov
Furthermore, the enzymes showing correlations with this compound are linked to significant metabolic pathways such as ketone body synthesis and degradation, fatty acid metabolism, and the PPAR signaling pathway. nih.govmdpi.com The PPAR signaling pathway is a master regulator of lipid metabolism, and the observed changes in proteins like Acaa1b and Ptdss1, which are downstream targets, suggest that this compound may exert its influence through this critical regulatory hub. nih.govmdpi.com The interplay between this compound and these enzymes and pathways highlights its potential as a bioactive lipid that could modulate hepatic lipid homeostasis. nih.gov
Table 1: Correlative Analysis of this compound with Metabolic Enzymes in Rattus norvegicus Liver
| Metabolite/Protein | Correlation with this compound | Significance (p-value) | Implicated Metabolic Process |
|---|---|---|---|
| Hydroxymethylglutaryl-CoA Lyase (Hmgcl) | Negative | < 0.05 | Ketogenesis, Leucine catabolism |
| Acetyl-CoA Acetyltransferase 1B (Acaa1b) | Negative | < 0.05 | Fatty acid beta-oxidation |
| Acyl-CoA Oxidase 3 (Acox3) | Positive | < 0.05 | Branched-chain fatty acid oxidation |
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Prostaglandin F2α glycerol ester |
| Leucine |
| Acetyl-CoA |
| Fatty acids |
| Branched-chain fatty acids |
| Phosphatidylserine |
| Linoleic acid |
| Butanoate |
Biosynthesis of Unsaturated Fatty Acids
The biosynthesis of unsaturated fatty acids is a fundamental process for creating the diverse lipids required for cell membrane structure and signaling. nih.gov These fatty acids contribute to membrane fluidity and serve as precursors for various bioactive molecules. nih.gov In studies analyzing the metabolic response to simulated microgravity, the biosynthesis of unsaturated fatty acids was identified as a primary biochemical pathway jointly influenced by differentially expressed proteins and metabolites, including this compound. nih.govmdpi.com This suggests that this compound may play a role in modulating the cellular production of these essential fatty acids.
Linoleic Acid Metabolism Regulation
Linoleic acid is an essential omega-6 polyunsaturated fatty acid that is a key component of cellular membranes and a precursor for the synthesis of arachidonic acid and other signaling molecules. The metabolism of linoleic acid is a critical pathway that was found to be significantly enriched in analyses of differentially abundant metabolites in a rat model of simulated microgravity. nih.gov The involvement of this compound in this pathway highlights its potential influence on the downstream products of linoleic acid, which include various eicosanoids that are potent mediators of inflammation and other physiological processes. nih.govmdpi.combiomarker.hu
Steroid Hormone Biosynthesis Pathways
Steroid hormones are a class of lipids derived from cholesterol that act as important signaling molecules in a wide range of physiological processes. nih.gov The biosynthesis of these hormones involves a series of enzymatic reactions that take place in various tissues. nih.govwikipathways.org KEGG pathway analysis has shown that steroid hormone biosynthesis is one of the primary biochemical pathways where differentially expressed proteins and metabolites, including this compound, are jointly involved. nih.gov This finding suggests a potential link between this compound and the regulation of steroid hormone production.
Butanoate Metabolism and Associated Enzymes
Butanoate metabolism, also known as butyrate (B1204436) metabolism, is another pathway identified through KEGG analysis as being significantly impacted in studies involving this compound. nih.gov This pathway is crucial for energy production in various cells and has been linked to the regulation of gene expression and cell proliferation. Recent research has shown a significant negative correlation between this compound and the enzymes Hmgcl and Acaa1b, both of which are involved in butanoate metabolism. nih.govmdpi.com Conversely, a significant positive correlation was observed between this compound and Acox3 and Ptdss1. nih.govmdpi.com
Table 1: Correlation of this compound with Enzymes in Butanoate Metabolism
| Enzyme | Correlation with this compound | Significance |
| Hmgcl | Negative | p < 0.05 |
| Acaa1b | Negative | p < 0.05 |
| Acox3 | Positive | p < 0.05 |
| Ptdss1 | Positive | p < 0.05 |
Modulation of Nuclear Receptor Signaling Pathways (e.g., Peroxisome Proliferator-Activated Receptor (PPAR) Signaling)
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism. mdpi.com Upon activation by lipid ligands, PPARs form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) to modulate gene transcription. mdpi.com
The PPAR signaling pathway has been identified as a key area influenced by metabolic changes associated with this compound. nih.govmdpi.com The enzymes Acaa1b, Acot2, and Cpt2 are known downstream targets of PPARs, and their regulation can impact the rate of fatty acid β-oxidation. nih.gov The observed negative correlation of this compound with Acaa1b suggests a potential role for this compound in modulating PPAR signaling. nih.govmdpi.com Furthermore, the enrichment of the PPAR signaling pathway in analyses of differentially expressed proteins highlights its central role in the metabolic disturbances where this compound is implicated. nih.govmdpi.com
Proteomics Based Research Applications of Fluprostenol Serinol Amide
Fluprostenol (B1673476) Serinol Amide as a Chemical Probe in Proteomic Experiments
Chemical probes are essential tools in chemical proteomics, designed to bind to specific proteins or classes of proteins to enable their identification, quantification, and functional characterization within a complex biological system. nih.govannualreviews.org Fluprostenol serinol amide, due to its structural analogy to endogenous signaling molecules, holds promise as a chemical probe for investigating the largely uncharacterized roles of prostaglandin (B15479496) glyceryl esters.
The utility of a chemical probe is determined by its ability to specifically interact with target proteins. While comprehensive target profiling for Flu-SA is not yet widely published, a study integrating proteomic and metabolomic data in rats exposed to simulated microgravity provided initial insights into its potential protein interactions. mdpi.com In this study, the levels of this compound were found to have significant correlations with the abundance of several key enzymes involved in lipid metabolism in the liver. mdpi.com
These correlations suggest that Flu-SA could be used as a chemical probe to investigate the regulation of these and other related proteins. For instance, in an affinity-based protein profiling (ABPP) experiment, an alkyne- or biotin-tagged version of Flu-SA could be synthesized. This modified probe would allow for the enrichment and subsequent identification of interacting proteins from cell lysates or tissues using mass spectrometry. nih.gov Such an approach would provide direct evidence of the proteins that bind to Flu-SA, moving beyond correlation to establish direct physical interactions.
Table 1: Correlated Protein Expression with this compound Levels in Rat Liver
| Protein | Full Name | Correlation with Flu-SA | Significance (p-value) |
| Hmgcl | 3-hydroxy-3-methylglutaryl-CoA lyase | Negative | < 0.05 |
| Acaa1b | Acetyl-CoA acyltransferase 1B | Negative | < 0.05 |
| Acox3 | Peroxisomal acyl-coenzyme A oxidase 3 | Positive | < 0.05 |
| Ptdss1 | Phosphatidylserine synthase 1 | Positive | < 0.05 |
| Data sourced from a study on the effects of simulated microgravity on rat liver proteome and metabolome. mdpi.com |
Methodological Approaches for Protein Interaction Profiling Using this compound
Several methodological approaches in proteomics could be employed to profile protein interactions using this compound. These methods are generally categorized as either affinity-based or activity-based.
Affinity-Based Protein Profiling (ABPP): This is a powerful strategy to identify the cellular targets of a small molecule. nih.gov A typical workflow for using Flu-SA in an ABPP experiment would involve:
Probe Synthesis: A version of this compound would be synthesized with a clickable tag, such as an alkyne or an azide, and a photo-reactive group. The tag allows for the subsequent attachment of a biotin (B1667282) or fluorescent reporter molecule.
Cellular Incubation: The tagged Flu-SA probe would be incubated with live cells or cell lysates.
Cross-linking: If a photo-reactive group is included, UV irradiation would be used to form a covalent bond between the probe and its binding partners.
Lysis and "Click" Chemistry: The cells are lysed, and the probe-protein conjugates are "clicked" to a biotin tag.
Affinity Purification: The biotinylated protein complexes are captured using streptavidin-coated beads.
Mass Spectrometry: The enriched proteins are digested into peptides and identified by liquid chromatography-mass spectrometry (LC-MS/MS). figshare.com
Competitive Activity-Based Protein Profiling: This approach can be used to assess the selectivity of Flu-SA for its targets. In this method, a broad-spectrum chemical probe that targets a large enzyme family (e.g., serine hydrolases) is used in competition with unlabeled Flu-SA. nih.gov A reduction in the labeling of a specific protein by the broad-spectrum probe in the presence of Flu-SA would indicate that Flu-SA binds to that protein.
Thermal Proteome Profiling (TPP): TPP is a method that can identify drug targets in living cells without the need for chemical modification of the compound. nih.gov The principle is that the binding of a ligand, such as this compound, can alter the thermal stability of its target protein. By measuring the changes in protein denaturation across a range of temperatures in the presence and absence of Flu-SA, its direct targets can be identified. nih.gov
Table 2: Hypothetical Workflow for Affinity-Based Protein Profiling of this compound
| Step | Description | Purpose |
| 1 | Synthesis of alkyne-tagged Flu-SA | To create a probe for "click" chemistry |
| 2 | Incubation with cell lysate | To allow the probe to bind to target proteins |
| 3 | "Click" reaction with azide-biotin | To attach a biotin handle to the probe-protein complex |
| 4 | Enrichment with streptavidin beads | To isolate the probe-bound proteins |
| 5 | On-bead digestion | To generate peptides for mass spectrometry analysis |
| 6 | LC-MS/MS analysis | To identify the enriched proteins |
Development of Novel Proteomic Assays Incorporating this compound
The development of novel proteomic assays is crucial for advancing our understanding of cellular signaling pathways. This compound, as a stable analog of a bioactive lipid, could be incorporated into new assays to probe the function of the prostaglandin glyceryl ester pathway.
One potential application is in the development of a targeted protein degradation assay. By designing a proteolysis-targeting chimera (PROTAC) based on the this compound scaffold, researchers could selectively degrade its target proteins. This would involve linking Flu-SA to a ligand for an E3 ubiquitin ligase. The resulting PROTAC would bring the target protein into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome. Proteomics would then be used to confirm the selective degradation of the target protein and to study the downstream cellular consequences.
Furthermore, Flu-SA could be used to develop a high-throughput screening assay to discover new inhibitors of its target proteins. In such an assay, a fluorescently labeled Flu-SA probe could be used. Compounds that displace the probe from its target would lead to a decrease in the fluorescent signal, allowing for the rapid identification of potential inhibitors.
The structural determinants for the biological activity of prostaglandin glyceryl esters have been investigated, showing that the glycerol (B35011) moiety is crucial and that an amide or ester linkage is preferred over a thioester linkage for calcium mobilization in certain cell lines. nih.gov This information can guide the design of new Flu-SA-based probes and assays with optimized binding properties.
Table 3: Potential Novel Proteomic Assays Incorporating this compound
| Assay Type | Principle | Application |
| PROTAC-based Degradation Assay | A Flu-SA-based PROTAC induces the targeted degradation of its binding partners. | To study the functional role of Flu-SA target proteins by observing the effects of their removal. |
| Fluorescence Polarization Assay | A fluorescently labeled Flu-SA is displaced from its target by competing compounds. | High-throughput screening for inhibitors of Flu-SA's protein targets. |
| Competitive Pull-down Assay | Unlabeled Flu-SA competes with a biotinylated version for binding to target proteins in a pull-down experiment. | To validate target engagement and determine the relative binding affinities of new compounds. |
Computational Modeling and in Silico Studies of Fluprostenol Serinol Amide
Molecular Docking Simulations for Receptor and Enzyme Binding Affinity Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com This method is instrumental in predicting the binding affinity between a ligand, such as Fluprostenol (B1673476) serinol amide, and its target receptor or enzyme.
While specific molecular docking studies on Fluprostenol serinol amide are not extensively available in the public domain, we can infer its potential binding characteristics by examining its parent compound, Fluprostenol. Fluprostenol is a potent agonist for the prostaglandin (B15479496) F (FP) receptor. nih.gov The binding affinities of Fluprostenol (in its free acid form) to various prostaglandin receptors have been determined experimentally, providing a baseline for understanding the potential interactions of its derivatives.
Table 1: Binding Affinity of Fluprostenol (Free Acid) for Prostaglandin Receptors
| Receptor | Inhibition Constant (Ki, nM) |
|---|---|
| DP | >50000 |
| EP1 | >50000 |
| EP2 | Not determined |
| EP3 | 3501 ± 461 |
| EP4 | 41000 ± 2590 |
| FP | 35 ± 5 |
| IP | ≥90000 |
| TP | ≥121000 |
Data sourced from a study on prostanoid receptor ligands. nih.gov
The data clearly indicates that Fluprostenol has a high selectivity for the FP receptor. The addition of the serinol amide moiety to the carboxylic acid group of Fluprostenol to form this compound would likely alter its binding affinity. The bulky and polar serinol amide group could introduce new hydrogen bonding opportunities or steric hindrances within the binding pocket of the FP receptor. A hypothetical docking simulation would involve preparing the 3D structure of this compound and docking it into the crystal structure of the FP receptor. The resulting docking score and analysis of intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) would provide a quantitative prediction of its binding affinity.
Structure-Activity Relationship (SAR) Modeling and Predictive Analytics
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For this compound, an SAR analysis would primarily focus on the modification of the carboxylic acid group of Fluprostenol into a serinol amide.
Table 2: Structural Comparison of Fluprostenol and this compound
| Compound | Core Structure | Functional Group at C1 | Key Structural Features |
|---|---|---|---|
| Fluprostenol | Prostaglandin F2α analog | Carboxylic acid (-COOH) | Two hydroxyl groups on the cyclopentane (B165970) ring, two side chains with double bonds, and a trifluoromethylphenoxy group. |
| This compound | Prostaglandin F2α analog | Serinol amide (-CONHCH(CH₂OH)₂) | Same as Fluprostenol, with the addition of the serinol amide group. caymanchem.com |
The primary structural difference is the amide linkage and the two additional hydroxyl groups from the serinol moiety in this compound. In the context of SAR for prostaglandins (B1171923), the C1 carboxylate is known to be a critical site for interaction with the receptor, often forming a salt bridge with a positively charged amino acid residue. The conversion to a neutral amide in this compound would prevent this ionic interaction, which could potentially reduce its binding affinity for the FP receptor. However, the additional hydroxyl groups on the serinol amide could form new hydrogen bonds with other residues in the binding pocket, possibly compensating for the loss of the ionic interaction. Predictive analytics based on QSAR (Quantitative Structure-Activity Relationship) models for a series of similar prostaglandin amides could provide more precise predictions of the biological activity of this compound.
Computational Approaches for Predicting Metabolic Fate and Pathway Interactions
Computational models are increasingly used to predict the metabolic fate of new chemical entities. jmicrobiol.or.kr These models can predict potential metabolites and the enzymes involved in the metabolic pathways. For this compound, while specific predictive metabolism studies are not published, experimental data from a metabolomics study in rats provides significant insights into its metabolic interactions.
A study investigating the effects of simulated microgravity on the liver metabolome of rats identified this compound and its correlation with several key metabolic enzymes. mdpi.com This provides direct evidence of its involvement in specific metabolic pathways.
Table 3: Correlation of this compound with Metabolic Enzymes in Rat Liver
| Enzyme | Full Name | Correlation with this compound | Implied Metabolic Pathway Involvement |
|---|---|---|---|
| Hmgcl | 3-hydroxy-3-methylglutaryl-CoA lyase | Significantly negative (p < 0.05) | Ketone body metabolism, valine, leucine, and isoleucine degradation. mdpi.com |
| Acaa1b | 3-ketoacyl-CoA thiolase B, peroxisomal | Significantly negative (p < 0.05) | Fatty acid beta-oxidation. mdpi.com |
| Acox3 | Peroxisomal acyl-coenzyme A oxidase 3 | Significantly positive (p < 0.05) | Fatty acid metabolism. mdpi.com |
| Ptdss1 | Phosphatidylserine synthase 1 | Significantly positive (p < 0.05) | Glycerophospholipid metabolism. mdpi.com |
Data from a combined proteomic and metabolomic analysis of rat liver under simulated microgravity. mdpi.com
These correlations suggest that this compound, or its downstream metabolites, interacts with pathways related to lipid and amino acid metabolism. Computational pathway analysis tools could further elucidate the specific reactions and transformations that this compound undergoes. For instance, software could predict potential sites of hydroxylation, oxidation, or conjugation on the molecule, providing a more complete picture of its metabolic profile.
Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular dynamics (MD) simulations provide a detailed view of the conformational changes of a molecule and its dynamic interactions with a target protein over time. nih.govnih.gov An MD simulation of this compound bound to the FP receptor would offer valuable insights beyond the static picture provided by molecular docking.
A hypothetical MD simulation study would involve placing the docked complex of this compound and the FP receptor in a simulated physiological environment (water, ions, and lipids). The simulation would then calculate the movements of all atoms in the system over a period of nanoseconds to microseconds.
Potential Insights from a Molecular Dynamics Simulation:
Conformational Stability: Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone would reveal the stability of the binding pose over time.
Ligand-Target Interactions: The simulation would show the dynamics of hydrogen bonds and other interactions, identifying the key residues that maintain the binding of this compound.
Binding Free Energy: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) could be used to calculate the binding free energy, providing a more accurate estimation of binding affinity.
Conformational Changes: MD can reveal if the binding of this compound induces any conformational changes in the FP receptor, which could be crucial for its activation or inhibition.
Such simulations would be critical in rationalizing the SAR of this compound and in guiding the design of new analogs with improved potency and selectivity.
Q & A
Q. What are the validated synthetic routes for Fluprostenol serinol amide, and how do reaction conditions influence yield and purity?
this compound synthesis typically involves coupling fluprostenol (a prostaglandin F2α analog) with a serinol (2-amino-1,3-propanediol) backbone via amide bond formation. Key steps include:
- Activation of the carboxylic acid group in fluprostenol using carbodiimides (e.g., EDC or DCC) to facilitate amide coupling .
- Optimization of solvent systems (e.g., DMF or DCM) and temperature to minimize side reactions, such as epimerization of stereocenters in the prostaglandin moiety .
- Purification via reverse-phase HPLC with trifluoroacetic acid (TFA) as an ion-pairing agent to resolve unreacted intermediates . Yield and purity are highly sensitive to stoichiometric ratios and protecting group strategies for the serinol amine and hydroxyl groups .
Q. Which analytical techniques are most robust for characterizing this compound’s structural integrity?
- High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) confirms molecular weight and detects impurities (e.g., deamidation products) .
- Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, COSY, HSQC) resolves stereochemical configuration and verifies amide bond formation. Deuterated DMSO is preferred due to the compound’s low solubility in CDCl3 .
- Circular dichroism (CD) may be used to monitor conformational stability in solution, particularly for assessing aggregation tendencies .
Q. What in vitro assays are standard for evaluating this compound’s pharmacological activity?
- Receptor binding assays using radiolabeled FP prostaglandin receptors (e.g., [3H]-PGF2α) to measure competitive inhibition .
- Functional assays in cell lines (e.g., HEK293 transfected with FP receptors) to quantify cAMP or calcium flux responses .
- Stability testing in simulated physiological buffers (pH 7.4, 37°C) to assess hydrolysis rates of the serinol amide bond, a known liability in related compounds .
Advanced Research Questions
Q. How can researchers resolve contradictory data between in vitro potency and in vivo efficacy of this compound?
Discrepancies often arise from differences in metabolic stability, tissue penetration, or off-target effects. Methodological strategies include:
- Pharmacokinetic profiling using LC-MS/MS to measure plasma/tissue concentrations and identify rapid clearance or metabolite interference .
- Tissue-specific biodistribution studies with fluorescently labeled analogs to track compound localization .
- Knockout animal models to isolate FP receptor-mediated effects from confounding pathways .
Q. What experimental designs mitigate batch-to-batch variability in this compound synthesis?
- Design of experiments (DoE) to optimize critical parameters (e.g., coupling reagent equivalents, reaction time) and identify interactions affecting reproducibility .
- In-line PAT (process analytical technology) , such as FTIR or Raman spectroscopy, for real-time monitoring of reaction progress .
- Strict control of serinol starting material quality , as impurities (e.g., residual dihydroxyacetone) can nucleate side reactions .
Q. How do researchers address spectral overlaps in NMR characterization of this compound’s stereoisomers?
- Use of chiral derivatizing agents (e.g., Mosher’s acid) to enhance chemical shift dispersion for enantiomeric resolution .
- Dynamic NMR experiments at variable temperatures to separate overlapping peaks caused by rotameric equilibria .
- Computational modeling (DFT or MD simulations) to predict and assign complex splitting patterns .
Methodological Considerations
Q. What protocols ensure reliable quantification of this compound in biological matrices?
- Internal standard selection : Stable isotope-labeled analogs (e.g., deuterated fluprostenol) minimize matrix effects in LC-MS .
- Sample preparation : Solid-phase extraction (SPE) with mixed-mode sorbents improves recovery from plasma/liver homogenates .
- Validation per FDA guidelines : Include tests for linearity (1–1000 ng/mL), intra-/inter-day precision (<15% RSD), and carryover effects .
Q. Which strategies improve the hydrolytic stability of the serinol amide bond in Fluprostenol derivatives?
- Backbone modifications : Replacement of serinol with conformationally constrained analogs (e.g., bicyclic amines) reduces susceptibility to enzymatic cleavage .
- Prodrug approaches : Masking the amide with enzymatically labile groups (e.g., peptidic linkers) for targeted release .
- Formulation optimization : Use of lipid-based nanoemulsions to shield the compound from aqueous degradation .
Data Interpretation and Reporting
Q. How should researchers contextualize conflicting toxicity profiles of this compound across species?
- Cross-species metabolite profiling to identify unique toxicants (e.g., reactive acyl glucuronides in rodents but not primates) .
- Transcriptomic analysis of liver/kidney tissues to compare stress pathway activation (e.g., Nrf2, ERK/MAPK) .
- Dose-scaling models (allometric or physiologically based pharmacokinetic) to extrapolate safe thresholds for human trials .
Q. What statistical frameworks are appropriate for dose-response studies of this compound?
- Non-linear regression (e.g., four-parameter logistic model) to calculate EC50/IC50 values and Hill coefficients .
- Bootstrap resampling to estimate confidence intervals for potency metrics in small-sample studies .
- Multivariate ANOVA for factorial designs assessing interactions between dose, administration route, and formulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
